molecular formula C25H24N4O2 B4874926 (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide

(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B4874926
M. Wt: 412.5 g/mol
InChI Key: MBJYZQLQHNQKQL-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrole ring substituted with an acetylamino group, a cyano group, and a methylphenyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The pyrrole ring is then subjected to electrophilic substitution reactions to introduce the acetylamino and cyano groups. This can be achieved using reagents such as acetic anhydride and cyanogen bromide.

    Coupling Reactions: The final step involves coupling the substituted pyrrole with 3-methylphenylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted pyrrole derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methylphenyl)prop-2-enamide
  • (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(2-methylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-6-5-7-23(12-16)28-25(31)21(15-26)14-20-13-17(2)29(18(20)3)24-10-8-22(9-11-24)27-19(4)30/h5-14H,1-4H3,(H,27,30)(H,28,31)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYZQLQHNQKQL-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)NC(=O)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)NC(=O)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.